molecular formula C16H19NO5 B1498261 3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester CAS No. 886362-40-9

3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester

Cat. No. B1498261
CAS RN: 886362-40-9
M. Wt: 305.32 g/mol
InChI Key: CAYYLEIQAMJAMA-UHFFFAOYSA-N
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Description

3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester, also known as CBZ-Lys(Boc)-OH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapies. This compound is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes in the body. In

Mechanism of Action

The mechanism of action of 3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester(Boc)-OH is not fully understood, but it is believed to act as a protease inhibitor. Proteases are enzymes that play a crucial role in various physiological processes, including protein degradation, blood clotting, and immune response. Inhibiting proteases can lead to the development of new drugs and therapies for various diseases.
Biochemical and Physiological Effects:
3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester(Boc)-OH has several biochemical and physiological effects, including inhibition of proteases, modulation of immune response, and regulation of blood clotting. This compound has been shown to have anti-inflammatory and anticoagulant properties, making it a potential candidate for the development of new drugs for inflammatory and thrombotic diseases.

Advantages and Limitations for Lab Experiments

3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester(Boc)-OH has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, this compound has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the research and development of 3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester(Boc)-OH. One potential direction is the synthesis of new peptidomimetics based on 3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester(Boc)-OH, which could have improved pharmacological properties compared to traditional peptides. Another direction is the development of new drugs and therapies based on 3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester(Boc)-OH for the treatment of inflammatory and thrombotic diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester(Boc)-OH and its potential applications in scientific research.

Scientific Research Applications

3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester(Boc)-OH has several potential applications in scientific research, including drug discovery, cancer research, and peptide-based therapies. This compound can be used as a building block for the synthesis of various peptides and peptidomimetics, which are molecules that mimic the structure and function of peptides. These molecules have several advantages over traditional small-molecule drugs, including higher specificity and lower toxicity.

properties

IUPAC Name

3-oxo-3-(1-phenylmethoxycarbonylpiperidin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c18-14(9-15(19)20)13-7-4-8-17(10-13)16(21)22-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYYLEIQAMJAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660826
Record name 3-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester

CAS RN

886362-40-9
Record name β-Oxo-1-[(phenylmethoxy)carbonyl]-3-piperidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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